![molecular formula C13H16BClO4 B3028464 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2096331-90-5](/img/structure/B3028464.png)
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
This compound is a chemical substance with the molecular formula C12H17BO2 . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a tetramethyl-1,3,2-dioxaborolane ring . The exact mass of the molecule is 307.0758210 g/mol .Chemical Reactions Analysis
While specific reactions involving this compound are not available, similar compounds have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.50 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the retrieved information.Scientific Research Applications
Synthesis and Structural Analysis
A study detailed the synthesis and structural characterization of compounds containing the 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid moiety. These compounds were synthesized through a multi-step substitution reaction. Their structures were confirmed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. X-ray diffraction and density functional theory (DFT) calculations provided further structural insights, demonstrating consistency between the molecular structures optimized by DFT and those determined by X-ray crystallography. The research highlighted the compound's utility in conformational analysis and its physicochemical properties (Huang et al., 2021).
Fluorescent Prochelators Development
Another significant application involves the development of fluorescent prochelators. These boronic ester-based fluorescent prochelators demonstrate a response to various transition metal ions only after reacting with hydrogen peroxide (H2O2). This property allows for the selective detection of metal ions in biological systems, highlighting the compound's relevance in biochemistry and molecular biology for studying metal ion dynamics within cells (Hyman & Franz, 2012).
Hydrolytic Stability and Cytoprotection
Research on modifying aroylhydrazone prochelators, which includes derivatives of this compound, has shown improved hydrolytic stability and increased efficiency in releasing chelators. These modified prochelators exhibit enhanced protective effects against oxidative stress in cellular models, underscoring their potential therapeutic applications in managing conditions associated with oxidative damage (Wang & Franz, 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound might interact with these types of molecules in the cell.
Mode of Action
The compound acts as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . Phosphitylation is a chemical reaction that introduces a phosphite group into a molecule. This can result in the formation of useful glycosyl donors and ligands .
properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7H,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLCRLCEYRXOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150906 | |
Record name | Benzoic acid, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096331-90-5 | |
Record name | Benzoic acid, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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